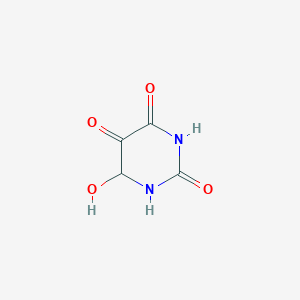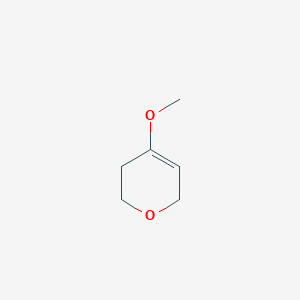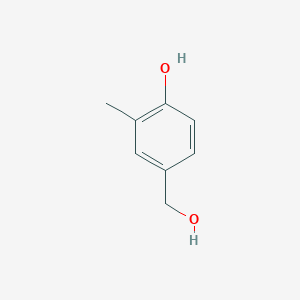
1-Chloro-3-(dodecyloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(dodecyloxy)propan-2-ol, also known as CDOP, is a synthetic compound that has gained significant attention in scientific research. It is a chlorinated alcohol derivative of dodecyl glycidyl ether and has been studied for its potential applications in various fields, including biology, chemistry, and medicine.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues by binding to specific cell surface receptors.
Biochemical and Physiological Effects:
1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis, which leads to the death of the cancer cells. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol inhibits the growth of the fungi by disrupting the cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues, leading to increased efficacy and reduced side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-(dodecyloxy)propan-2-ol has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 1-Chloro-3-(dodecyloxy)propan-2-ol also has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures. Additionally, 1-Chloro-3-(dodecyloxy)propan-2-ol may not be suitable for some applications due to its chemical properties.
Direcciones Futuras
There are several future directions for research involving 1-Chloro-3-(dodecyloxy)propan-2-ol. One potential direction is the development of new drug delivery systems using 1-Chloro-3-(dodecyloxy)propan-2-ol. Another direction is the synthesis of new 1-Chloro-3-(dodecyloxy)propan-2-ol derivatives with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol and its potential applications in various fields of scientific research.
Métodos De Síntesis
1-Chloro-3-(dodecyloxy)propan-2-ol can be synthesized by reacting dodecyl glycidyl ether with hydrochloric acid in the presence of a catalyst. The reaction results in the formation of 1-Chloro-3-(dodecyloxy)propan-2-ol, which can be purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Chloro-3-(dodecyloxy)propan-2-ol is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential applications in various fields of scientific research. In biology, 1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-Chloro-3-(dodecyloxy)propan-2-ol has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungal species. In chemistry, 1-Chloro-3-(dodecyloxy)propan-2-ol has been used as a reagent in the synthesis of various compounds, including glycidyl ethers and epoxides. In medicine, 1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
Propiedades
Número CAS |
17677-15-5 |
|---|---|
Nombre del producto |
1-Chloro-3-(dodecyloxy)propan-2-ol |
Fórmula molecular |
C15H31ClO2 |
Peso molecular |
278.86 g/mol |
Nombre IUPAC |
1-chloro-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3 |
Clave InChI |
BYAAUZDTUKVBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CCl)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CCl)O |
Otros números CAS |
17677-15-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



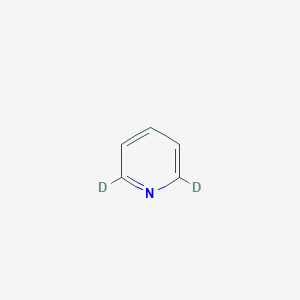
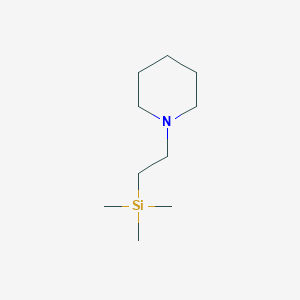
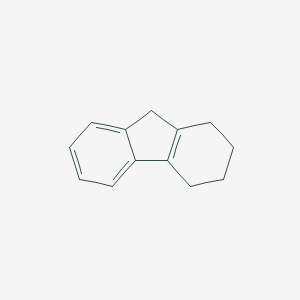
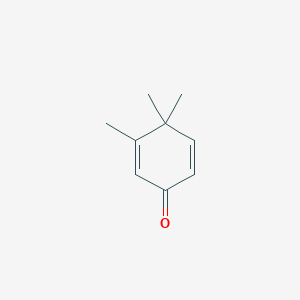
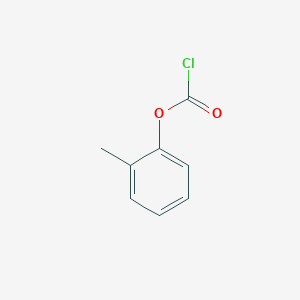
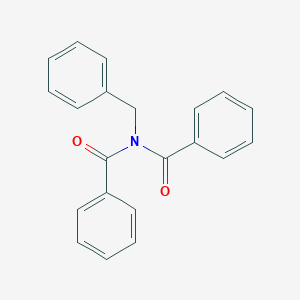

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
